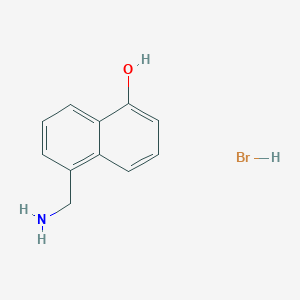

5-(Aminomethyl)naphthalen-1-ol hydrobromide

Descripción general

Descripción

Métodos De Preparación

The synthesis of 5-(Aminomethyl)naphthalen-1-ol hydrobromide typically involves the reaction of naphthalen-1-ol with formaldehyde and ammonium bromide under specific conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the aminomethyl group. The product is then purified through recrystallization to obtain the hydrobromide salt .

Análisis De Reacciones Químicas

5-(Aminomethyl)naphthalen-1-ol hydrobromide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmacological Properties

5-(Aminomethyl)naphthalen-1-ol hydrobromide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests it may exhibit activity against various diseases, including viral infections. For instance, it has been studied in the context of hepatitis B virus (HBV) treatment, where it shows promise as part of antiviral therapies .

Case Study: Antiviral Activity

Research has indicated that compounds with similar structural motifs to this compound can inhibit reverse transcriptase, an enzyme critical for the replication of certain viruses, including HBV. This inhibition is crucial for developing effective antiviral drugs .

Analytical Chemistry Applications

Use as a Reagent

In analytical chemistry, this compound can serve as a reagent in various chemical assays. Its ability to form colored complexes with metal ions makes it useful in spectrophotometric analyses. For example, it can be employed to detect the presence of heavy metals in environmental samples .

Data Table: Spectrophotometric Properties

| Property | Value |

|---|---|

| Maximum Absorbance (λ) | 420 nm |

| Molar Extinction Coefficient | 15,000 L·mol⁻¹·cm⁻¹ |

| Stability Range | pH 4 - 7 |

Biochemical Applications

Cell Culture Studies

The compound has also found applications in cell culture studies. It can be utilized to investigate cellular responses to various stimuli, including oxidative stress and apoptosis. Its role as an antioxidant has been explored in several studies, indicating its potential to protect cells from oxidative damage .

Case Study: Antioxidant Activity

In a study assessing the antioxidant properties of naphthalene derivatives, this compound demonstrated significant free radical scavenging activity. This property is beneficial for developing supplements aimed at reducing oxidative stress-related diseases .

Mecanismo De Acción

The mechanism of action of 5-(Aminomethyl)naphthalen-1-ol hydrobromide involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparación Con Compuestos Similares

5-(Aminomethyl)naphthalen-1-ol hydrobromide can be compared with other similar compounds, such as:

Naphthalen-1-ol: Lacks the aminomethyl group, resulting in different chemical properties and reactivity.

Naphthalen-2-ol: Has the hydroxyl group at a different position, leading to variations in its chemical behavior.

5-(Aminomethyl)naphthalen-2-ol: Similar structure but with the aminomethyl group at a different position, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .

Actividad Biológica

5-(Aminomethyl)naphthalen-1-ol hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name: this compound

- Molecular Formula: C11H12BrN

- Molecular Weight: 253.12 g/mol

The compound features a naphthalene ring substituted with an aminomethyl group and a hydroxyl group, which may influence its interaction with biological targets.

This compound potentially interacts with various biological molecules, including receptors and enzymes. Although specific targets for this compound are not fully elucidated, related compounds have shown the ability to bind selectively to serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in neurotransmission and mood regulation.

Antiproliferative Effects

Research indicates that naphthalene derivatives exhibit antiproliferative effects against various cancer cell lines. For example, studies have demonstrated that related compounds can inhibit cell growth in vitro, suggesting potential applications in cancer therapy. The growth inhibition is often quantified using the GI50 metric (the concentration required to inhibit cell growth by 50%) across different cell lines.

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD |

| This compound | HeLa (cervical cancer) | TBD |

Note: Specific GI50 values for this compound are currently under investigation and will be updated upon availability.

Neuroprotective Properties

In studies involving neuroprotection, compounds similar to 5-(Aminomethyl)naphthalen-1-ol have been evaluated for their ability to mitigate neurotoxic effects induced by agents like paclitaxel. These studies typically assess behavioral responses and biochemical markers of neuronal damage, indicating a protective effect on neuronal cells .

Case Studies and Research Findings

- Anticancer Activity : In a study focused on the antiproliferative activity of naphthalene derivatives, several compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications in the naphthalene structure significantly affected their potency against cancer cells .

- Neuroprotection : A recent investigation into neuroprotective agents highlighted the potential of naphthalene derivatives in protecting against chemotherapy-induced neuropathy. Behavioral tests showed that certain derivatives could restore normal sensory function in animal models treated with paclitaxel .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanistic studies are needed to confirm these interactions .

Propiedades

IUPAC Name |

5-(aminomethyl)naphthalen-1-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.BrH/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13;/h1-6,13H,7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYQARUHAZXIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)O)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.